4-(3-bromophenyl)-1-methyl-1H-pyrazole
Overview
Description
4-(3-bromophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom on the phenyl ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
The primary target of 4-(3-bromophenyl)-1-methyl-1H-pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates in organisms .
Mode of Action
The compound acts as an AchE inhibitor . By inhibiting AchE, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
The compound’s action on AchE can affect various biochemical pathways. For instance, it can influence pathways involving free radicals and reactive oxygen species (ROS) . These compounds, which cells produce through their routine metabolic pathways, can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Result of Action
The inhibition of AchE by this compound can have several effects at the molecular and cellular levels. For instance, it can lead to an increase in acetylcholine levels, affecting nerve impulse transmission and potentially leading to behavioral changes and body movement impairment . It also appears to have a non-toxic effect, with no impact on malondialdehyde (MDA) concentrations, a common biomarker for cellular oxidative injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products Formed
Substitution Products: Various substituted phenyl-pyrazoles.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: De-brominated pyrazoles.
Scientific Research Applications
4-(3-bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-1-methyl-1H-pyrazole: Similar structure but with different substitution patterns.
4-(4-bromophenyl)-1-methyl-1H-pyrazole: Bromine atom at a different position on the phenyl ring.
3-(3-bromophenyl)-1,5-dimethyl-1H-pyrazole: Additional methyl group on the pyrazole ring
Uniqueness
4-(3-bromophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-bromophenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZNEJHFOFOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141938-40-1 | |
Record name | 4-(3-bromophenyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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